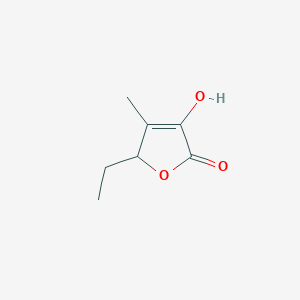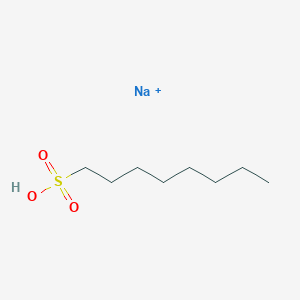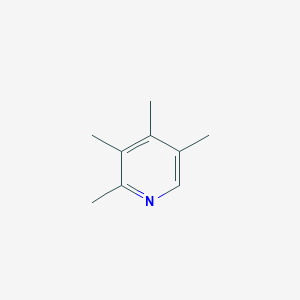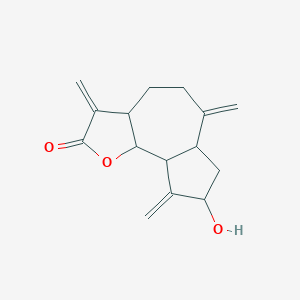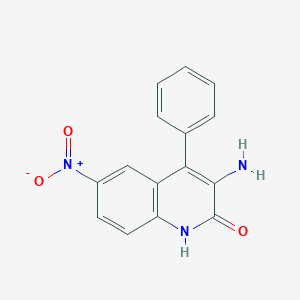
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one
Overview
Description
3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one (ANPQ) is a heterocyclic compound with a diverse range of applications in scientific research. It is a yellow-orange crystalline solid with a molar mass of 271.26 g/mol. ANPQ is a member of the quinoline family of compounds and is considered a useful intermediate in organic synthesis. ANPQ is used in the synthesis of various organic compounds and is also used in the synthesis of biologically active compounds.
Scientific Research Applications
Synthesis and Methodology
- An efficient method for synthesizing 3-amino-1H-quinolin-2-one involves the condensation of o-nitrobenzaldehyde with hippuric acid, followed by a series of reductions, isomerizations, cyclizations, and hydrolysis to yield the desired product (Juárez-Gordiano et al., 2002).
Chemical Transformations and Properties
- The chemical properties of starting compounds like 3-amino-6-chloro-4-phenyl-1H-quinolin-2-one were explored for the development of new antimalarial drugs. Various acylation processes and reactions with diazomethane were carried out to study the chemical transformations and potential medicinal applications (Asías et al., 2003).
Antimalarial Activity
- A study on the antimalarial activity of compounds related to 3-amino-6-nitro-4-phenyl-1H-quinolin-2-one revealed that increasing antimalarial potency against Plasmodium berghei in mice correlated with decreasing size and electron donation of phenyl ring substituents. This study demonstrated the potential of these compounds in treating malaria, especially against resistant strains (Werbel et al., 1986).
Synthesis and Application in Dyes and Fluorescent Whiteners
- 6-Nitro-2-substituted quinoxalines, related to this compound, were synthesized and evaluated as disperse dyes and fluorescent whiteners for polyester fibers, highlighting their potential use in the textile industry (Rangnekar & Tagdiwala, 1986).
Potential in Chemosensors and Biological Studies
- 8-Aminoquinoline-based chemosensors, structurally related to this compound, were synthesized and showed potential for detecting Zn2+ and Al3+ ions. The biological applications and anticancer activity of these chemosensors were also explored, demonstrating their use in medical and biological research (Ghorai et al., 2020).
Antibacterial and Anti-inflammatory Properties
- Novel compounds, including substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-one, which are structurally related to this compound, were synthesized and exhibited notable antimicrobial and anti-inflammatory activities, indicating their potential therapeutic applications (Kumar, Fernandes, & Kumar, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c16-14-13(9-4-2-1-3-5-9)11-8-10(18(20)21)6-7-12(11)17-15(14)19/h1-8H,16H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAGZJBCMMYDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90418817 | |
| Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36020-93-6 | |
| Record name | 3-Amino-6-nitro-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90418817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![18-Amino-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B105305.png)

